molecular formula C17H15N B14374869 3-Benzyl-6-methylquinoline CAS No. 89836-49-7

3-Benzyl-6-methylquinoline

Cat. No.: B14374869
CAS No.: 89836-49-7
M. Wt: 233.31 g/mol
InChI Key: BUSNPVNLPYTBJH-UHFFFAOYSA-N
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Description

3-Benzyl-6-methylquinoline is an aromatic nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a benzyl group at the 3-position and a methyl group at the 6-position.

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation reactions in the presence of catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, particularly at the 5-position. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

3-Benzyl-6-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

    3-Benzyl-6-bromo-2-methoxyquinoline: This compound has a bromine atom at the 6-position and a methoxy group at the 2-position.

    7-Chloroquinoline: This compound has a chlorine atom at the 7-position.

Uniqueness: 3-Benzyl-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89836-49-7

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-benzyl-6-methylquinoline

InChI

InChI=1S/C17H15N/c1-13-7-8-17-16(9-13)11-15(12-18-17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3

InChI Key

BUSNPVNLPYTBJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

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